molecular formula C11H13NO2 B13055117 1-Amino-3-methyl-indan-1-carboxylic acid CAS No. 1220040-02-7

1-Amino-3-methyl-indan-1-carboxylic acid

Cat. No.: B13055117
CAS No.: 1220040-02-7
M. Wt: 191.23 g/mol
InChI Key: WJVNCTQTMOGDLG-UHFFFAOYSA-N
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Description

1-Amino-3-methyl-indan-1-carboxylic acid is an organic compound that belongs to the indane family. Indane derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound features an indane core with an amino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-methyl-indan-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation followed by amination and carboxylation. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-methyl-indan-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Amino-3-methyl-indan-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-methyl-indan-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1-Indanone: Another indane derivative with a ketone group instead of an amino group.

    1,3-Indandione: Features two carbonyl groups and is known for its anticoagulant properties.

Uniqueness

1-Amino-3-methyl-indan-1-carboxylic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications .

Properties

CAS No.

1220040-02-7

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-amino-3-methyl-2,3-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-7-6-11(12,10(13)14)9-5-3-2-4-8(7)9/h2-5,7H,6,12H2,1H3,(H,13,14)

InChI Key

WJVNCTQTMOGDLG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C12)(C(=O)O)N

Origin of Product

United States

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